molecular formula C8H9BrOS B1526506 (5-Bromothiophen-2-yl)(cyclopropyl)methanol CAS No. 1216254-93-1

(5-Bromothiophen-2-yl)(cyclopropyl)methanol

Cat. No.: B1526506
CAS No.: 1216254-93-1
M. Wt: 233.13 g/mol
InChI Key: FXTHTTKHIZMUPC-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-yl)(cyclopropyl)methanol: is a versatile chemical compound with a unique structure that finds applications in diverse areas such as organic synthesis, medicinal chemistry, and materials science. This compound features a bromothiophene ring, a cyclopropyl group, and a hydroxyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromothiophen-2-yl)(cyclopropyl)methanol typically involves the following steps:

  • Bromination of Thiophene: Thiophene is brominated at the 5-position to produce 5-bromothiophene.

  • Cyclopropanation: The brominated thiophene undergoes cyclopropanation to introduce the cyclopropyl group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

(5-Bromothiophen-2-yl)(cyclopropyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) or Grignard reagents can be employed.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Dibromothiophenes, alkylated thiophenes.

  • Substitution: Cyanides, aryl thiophenes.

Scientific Research Applications

(5-Bromothiophen-2-yl)(cyclopropyl)methanol: has several scientific research applications:

  • Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

  • Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of new drugs with potential therapeutic effects.

  • Materials Science: It is utilized in the creation of advanced materials with unique properties.

Mechanism of Action

The mechanism by which (5-Bromothiophen-2-yl)(cyclopropyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves the compound's ability to act as a ligand, modulating biological processes or chemical reactions.

Comparison with Similar Compounds

(5-Bromothiophen-2-yl)(cyclopropyl)methanol: can be compared with other similar compounds, such as:

  • 5-Bromothiophene: Lacks the cyclopropyl and hydroxyl groups.

  • Cyclopropylmethanol: Lacks the bromothiophene ring.

  • Thiophene derivatives: Other thiophene derivatives with different substituents.

The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and biological properties.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-cyclopropylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c9-7-4-3-6(11-7)8(10)5-1-2-5/h3-5,8,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTHTTKHIZMUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(S2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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